REACTION_CXSMILES
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[C:1](#[N:5])[CH:2]([CH3:4])[OH:3].[ClH:6].[CH2:7]([O:9]CC)[CH3:8]>C(O)C>[ClH:6].[CH2:7]([O:9][C:1](=[NH:5])[CH:2]([OH:3])[CH3:4])[CH3:8] |f:4.5|
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Name
|
|
Quantity
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378 g
|
Type
|
reactant
|
Smiles
|
C(C(O)C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.46 L
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0.34 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The resulting precipitate was filtered off
|
Type
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WASH
|
Details
|
washed twice with ethyl ether
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Type
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CUSTOM
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Details
|
to give
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |